Ethylene glycol-13C2
Overview
Description
Ethylene glycol-13C2: is a stable isotope-labeled compound of ethylene glycol, where two carbon atoms are replaced with carbon-13 isotopes. Its molecular formula is HO13CH213CH2OH, and it has a molecular weight of 64.05 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Mechanism of Action
Target of Action
Ethylene glycol-13C2 is a stable isotope of ethylene glycol . It is primarily used as a tracer in drug development processes . The primary targets of this compound are the metabolic enzymes involved in the drug development process .
Mode of Action
This compound interacts with its targets by being incorporated into drug molecules . This incorporation allows for the tracking and quantification of the drug during the development process .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in drug metabolism . The incorporation of this compound into drug molecules allows for the tracking of these molecules as they move through various metabolic pathways .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Ethylene glycol is rapidly and completely absorbed after oral administration . The volume of distribution is approximately 0.7 L/kg . There is evidence for a saturable elimination with linear (first-order) elimination for low-to-moderate plasma concentrations .
Result of Action
The result of the action of this compound is the ability to track and quantify drug molecules during the development process . This allows for a better understanding of the drug’s metabolism, which can aid in the optimization of the drug’s formulation and dosing regimen .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the concentration of oxygen has been identified as an important factor in the assimilation and use of ethylene glycol as a substrate . Understanding these environmental influences can help optimize the conditions for drug development .
Biochemical Analysis
Biochemical Properties
Ethylene glycol-13C2, like its unlabeled counterpart, is involved in a variety of biochemical reactions. It is metabolized in the liver through successive oxidations to a variety of compounds including glycoaldehyde, glycolic acid, glyoxylic acid, and oxalic acid . These metabolites interact with various enzymes and proteins within the body, influencing their function and activity .
Cellular Effects
In the cellular context, this compound and its metabolites can have significant effects. For instance, glycolic acid, a metabolite of ethylene glycol, has been found to be directly cytotoxic . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism to various compounds. The liver metabolizes this compound to glycoaldehyde, which is further metabolized to glycolic acid, glyoxylic acid, and oxalic acid . These metabolites can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, in a study where human volunteers inhaled vaporous 13C-labeled ethylene glycol (13C2-EG) over 4 hours, the plasma concentrations of 13C2-EG and its metabolite 13C2-glycolic acid (13C2-GA) were determined . This suggests that this compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, the minimum lethal dose of undiluted ethylene glycol is known to vary across different species . This indicates that this compound could potentially have threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways that include the conversion of ethylene glycol to glycoaldehyde, which is further metabolized to glycolic acid, glyoxylic acid, and oxalic acid . These metabolites can interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene glycol-13C2 can be synthesized through the catalytic hydrogenation of carbon-13 labeled formaldehyde. The reaction typically involves the use of a nickel or copper catalyst under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar methods to those used for regular ethylene glycol but incorporates carbon-13 labeled starting materials. The process involves the hydration of ethylene oxide-13C2, which is derived from ethylene-13C2 through oxidation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethylene glycol-13C2 can be oxidized to produce carbon-13 labeled glycolic acid and oxalic acid.
Reduction: It can be reduced to ethylene-13C2 under specific conditions.
Substitution: this compound can undergo substitution reactions to form various derivatives, such as this compound ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel.
Substitution: Alcohols or acids in the presence of acid or base catalysts.
Major Products:
Oxidation: Glycolic acid-13C2, oxalic acid-13C2.
Reduction: Ethylene-13C2.
Substitution: this compound ethers and esters.
Scientific Research Applications
Ethylene glycol-13C2 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of glycolysis and other biochemical processes.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethylene glycol: The non-labeled version of ethylene glycol.
Propylene glycol: Another glycol with similar properties but different metabolic pathways.
Diethylene glycol: A compound with two ethylene glycol units linked by an ether bond.
Uniqueness: Ethylene glycol-13C2 is unique due to its isotopic labeling, which allows for detailed studies that are not possible with non-labeled compounds. This makes it invaluable in research applications where precise tracking and analysis are required .
Properties
IUPAC Name |
(1,2-13C2)ethane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCAIKOWRPUZTN-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2]O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583948 | |
Record name | (~13~C_2_)Ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.053 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104700-12-1 | |
Record name | (~13~C_2_)Ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104700-12-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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